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Compound of Interest

Compound Name: 6-Chloro-2,3-dimethoxypyridine

Cat. No.: B1419698

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 6-Chloro-2,3-dimethoxypyridine (CAS No. 1087659-30-0).[1] Aimed at
researchers, scientists, and professionals in drug development, this document delves into the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential
for the structural elucidation and quality control of this substituted pyridine. While experimental
spectra for this specific compound are not widely available, this guide leverages predictive
methodologies and comparative data from related structures to offer a robust analytical
framework.

Introduction to 6-Chloro-2,3-dimethoxypyridine

6-Chloro-2,3-dimethoxypyridine is a halogenated and methoxy-substituted pyridine
derivative. Pyridine and its analogues are fundamental heterocyclic scaffolds in medicinal
chemistry and materials science, making the precise characterization of their substituted forms
critical for research and development. Spectroscopic techniques are indispensable for
confirming the molecular structure and purity of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of
organic molecules. The following sections detail the predicted *H and 3C NMR spectra for 6-
Chloro-2,3-dimethoxypyridine, offering insights into the electronic environment of the nuclei.

Predicted *H NMR Spectroscopy
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The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments. For 6-Chloro-2,3-dimethoxypyridine, two aromatic protons
and two distinct methoxy groups are expected.

Table 1: Predicted *H NMR Chemical Shifts and Splitting Patterns

] Predicted Chemical o Coupling Constant
Proton Assignment . Multiplicity .
Shift (ppm) (J) in Hz
H-4 72-7.4 Doublet ~8.0
H-5 6.8-7.0 Doublet ~8.0
2-OCHs 39-41 Singlet N/A
3-OCHs 3.8-4.0 Singlet N/A

Disclaimer: These are predicted values and may differ from experimental results.

The downfield shift of H-4 is anticipated due to the deshielding effects of the adjacent nitrogen
atom and the C-2 methoxy group. The H-5 proton is expected to be upfield relative to H-4. The
two methoxy groups will appear as sharp singlets, with potentially slight differences in their
chemical shifts due to their different positions on the pyridine ring.

Predicted **C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the
molecule. The predicted chemical shifts are influenced by the electronegativity of the
substituents and the aromatic ring currents.

Table 2: Predicted 3C NMR Chemical Shifts
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Carbon Assignment Predicted Chemical Shift (ppm)
C-2 158 - 162

C-3 140 - 144

C-4 120 - 124

C-5 115-119

C-6 145 - 149

2-OCHs 53 -57

3-OCHs 55-59

Disclaimer: These are predicted values and may differ from experimental results.

The carbons directly attached to the electronegative oxygen (C-2 and C-3) and chlorine (C-6)
atoms are expected to be significantly downfield. The chemical shifts of substituted pyridines
can be estimated using incremental methods based on the substituent effects on the parent
pyridine ring.[2][3]

Caption: Molecular structure of 6-Chloro-2,3-dimethoxypyridine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. The IR spectrum of 6-Chloro-2,3-dimethoxypyridine is expected to show
characteristic absorption bands for the aromatic ring, C-O, and C-ClI bonds.

Table 3: Predicted Major IR Absorption Bands
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Wavenumber (cm~?) Vibration Type

3100-3000 Aromatic C-H stretch

2950-2850 Aliphatic C-H stretch (methoxy)
1600-1450 Aromatic C=C and C=N stretching
1250-1000 C-O stretching (aryl ether)
800-600 C-Cl stretch

The aromatic C-H stretching vibrations typically appear above 3000 cm~1. The C=C and C=N
stretching vibrations within the pyridine ring give rise to a series of bands in the 1600-1450
cm~1 region.[4] The strong absorptions in the 1250-1000 cm~! range are characteristic of the
aryl ether C-O stretching. The C-CI stretching vibration is expected in the lower frequency
region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural confirmation.

Molecular lon Peak

The molecular formula of 6-Chloro-2,3-dimethoxypyridine is C7HsCINO2.[1] Its molecular
weight is approximately 173.60 g/mol .[1] Due to the presence of chlorine, which has two
common isotopes, 3°Cl (75.8% abundance) and 3’Cl (24.2% abundance), the mass spectrum
will exhibit a characteristic isotopic pattern for the molecular ion.

e M+ peak: m/z = 173 (corresponding to the 3°Cl isotope)
e M+2 peak: m/z = 175 (corresponding to the 37Cl isotope)

The intensity ratio of the M+ to M+2 peak will be approximately 3:1, which is a clear indicator of
the presence of a single chlorine atom in the molecule.

Fragmentation Pattern
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The fragmentation of the molecular ion will likely proceed through the loss of stable neutral
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molecules or radicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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